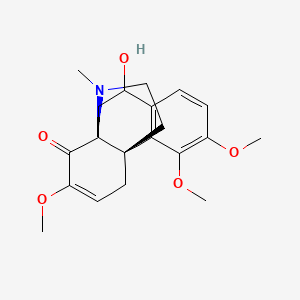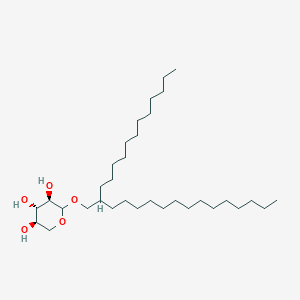
2-Dodecylhexadecyl-D-xylopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Dodecylhexadecyl-D-xylopyranoside is a chemical compound with the molecular formula C₃₃H₆₆O₅ and a molecular weight of 542.87 g/mol . It is a type of alkyl glycoside, specifically a glycolipid, which is commonly used in various scientific research applications. This compound is known for its surfactant properties and is often utilized in the study of glycobiology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dodecylhexadecyl-D-xylopyranoside typically involves the glycosylation of xylose with a long-chain alcohol. The reaction is usually carried out under acidic conditions to facilitate the formation of the glycosidic bond. Common solvents used in the synthesis include dichloromethane (DCM), dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethyl acetate (EtOAc), and methanol (MeOH) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through various techniques such as crystallization, distillation, and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-Dodecylhexadecyl-D-xylopyranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The glycosidic bond can be cleaved and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Acidic or basic conditions can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
2-Dodecylhexadecyl-D-xylopyranoside has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: The compound is employed in the study of cell membranes and glycoproteins due to its glycolipid nature.
Medicine: It is investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: The compound is used in the formulation of detergents, cosmetics, and other personal care products
Mecanismo De Acción
The mechanism of action of 2-Dodecylhexadecyl-D-xylopyranoside involves its interaction with cell membranes and proteins. The compound can insert itself into lipid bilayers, altering membrane fluidity and permeability. It can also bind to glycoproteins and other carbohydrate-containing molecules, affecting their function and stability .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Dodecylhexadecyl-D-glucopyranoside
- 2-Dodecylhexadecyl-D-galactopyranoside
- 2-Dodecylhexadecyl-D-mannopyranoside
Uniqueness
2-Dodecylhexadecyl-D-xylopyranoside is unique due to its specific glycosidic linkage and long alkyl chain, which confer distinct surfactant properties. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with biological molecules .
Propiedades
Fórmula molecular |
C33H66O5 |
|---|---|
Peso molecular |
542.9 g/mol |
Nombre IUPAC |
(3R,4S,5R)-2-(2-dodecylhexadecoxy)oxane-3,4,5-triol |
InChI |
InChI=1S/C33H66O5/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-29(25-23-21-19-17-14-12-10-8-6-4-2)27-37-33-32(36)31(35)30(34)28-38-33/h29-36H,3-28H2,1-2H3/t29?,30-,31+,32-,33?/m1/s1 |
Clave InChI |
GIBJEWCNQVHGAC-NYXGVQKMSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCC(CCCCCCCCCCCC)COC1[C@@H]([C@H]([C@@H](CO1)O)O)O |
SMILES canónico |
CCCCCCCCCCCCCCC(CCCCCCCCCCCC)COC1C(C(C(CO1)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


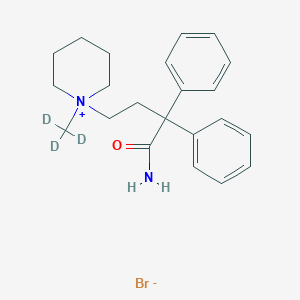
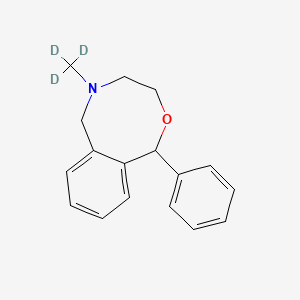

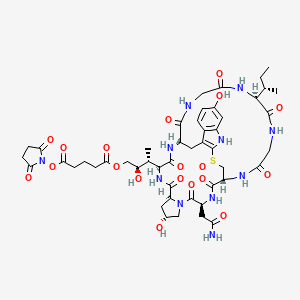
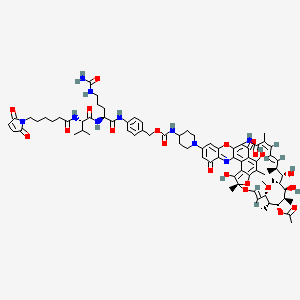
![[2-[2-(3,4-Dihydroxyphenyl)ethoxy]-5-hydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-4-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12433428.png)
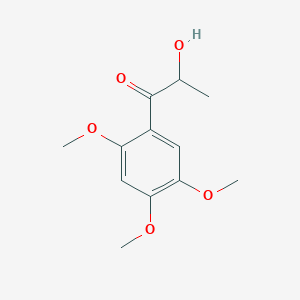
![N-Cyclopentyl-10,12,15-trimethyl-2-thia-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaene-6-carboxamide](/img/structure/B12433436.png)
![benzyl N-[2-(difluoromethoxy)-2-methylpropyl]carbamate](/img/structure/B12433437.png)
![tetrasodium;dioxido-oxo-[(6E,11E)-2,6,12,16-tetramethyl-9-phosphonatoheptadeca-2,6,11,15-tetraen-9-yl]-lambda5-phosphane](/img/structure/B12433449.png)

![disodium;[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12433455.png)
![(1R,2R)-N-[(2S,3S)-2-amino-3-methylpentyl]-N-[4-(4-propylphenyl)phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide;(1S,2S)-N-[(2S,3S)-2-amino-3-methylpentyl]-N-[4-(4-propylphenyl)phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide](/img/structure/B12433456.png)
